Application Summary: Quinoline and its analogues, which include “4-Amino-7-bromo-8-methylquinoline”, have versatile applications in the fields of industrial and synthetic organic chemistry.
Methods of Application: Various synthesis protocols have been reported for the construction of quinoline and its analogues.
Results or Outcomes: Quinoline and its derivatives have shown potential biological and pharmaceutical activities.
Application Summary: Quinoline and its analogues, including “4-Amino-7-bromo-8-methylquinoline”, are vital scaffolds for leads in drug discovery.
Results or Outcomes: Various selected quinolines and derivatives with potential biological and pharmaceutical activities are presented.
Application Summary: Some 4-imidazolyl methyl quinoline derivatives, which may include “4-Amino-7-bromo-8-methylquinoline”, have shown potential as COX-2 inhibitors.
Results or Outcomes: One compound, possessing an unsaturated cyclohexyl ring attached to C-7 and C-8 quinoline ring, exhibited high COX-2 inhibitor potency and selectivity.
Application Summary: Quinoline and its analogues, including “4-Amino-7-bromo-8-methylquinoline”, have versatile applications in the fields of industrial and synthetic organic chemistry.
Results or Outcomes: Quinoline is an essential segment of both natural and synthetic compounds.
Application Summary: Quinoline and its derivatives have potential biological and pharmaceutical activities.
4-Amino-7-bromo-8-methylquinoline is a halogenated heterocyclic compound characterized by its molecular formula and a molecular weight of 237.1 g/mol. This compound is a derivative of quinoline, which is a bicyclic structure containing a nitrogen atom within the ring. The presence of the amino group and the bromine atom at specific positions on the quinoline ring significantly influences its chemical behavior and biological activity, making it a subject of interest in various fields including medicinal chemistry and materials science .
Quinoline derivatives, including 4-Amino-7-bromo-8-methylquinoline, exhibit a broad spectrum of biological activities. They have been reported to possess:
The synthesis of 4-Amino-7-bromo-8-methylquinoline can be achieved through several methods:
4-Amino-7-bromo-8-methylquinoline has several applications across different fields:
Research indicates that 4-Amino-7-bromo-8-methylquinoline interacts with various biological targets, leading to significant changes in cellular processes. Its mechanism often involves binding to enzymes or receptors, inhibiting their activity, which is critical for its anticancer and antimicrobial effects. Studies have shown that quinoline derivatives can promote the cleavage of bacterial DNA gyrase and type IV topoisomerase, resulting in bacterial cell death .
Several compounds share structural similarities with 4-Amino-7-bromo-8-methylquinoline. Here are some notable examples:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 8-Methylquinoline | Lacks bromine; less reactive in substitution reactions | Basic quinoline structure without halogen influence |
| 7-Chloro-8-methylquinoline | Contains chlorine instead of bromine | Different reactivity profile due to chlorine |
| 7-Bromoquinoline | Lacks methyl group; affects electronic properties | Simpler structure impacting its reactivity |
| 7-Bromo-8-hydroxyquinoline | Hydroxy group introduces different reactivity | Potential for different biological interactions |
4-Amino-7-bromo-8-methylquinoline stands out due to its combination of both bromine and an amino group at specific positions on the quinoline ring. This unique configuration enhances its reactivity and specificity in
The compound’s structural identity is defined by its empirical formula (C₁₀H₉BrN₂), molecular weight (237.10 g/mol), and systematic IUPAC name 7-bromo-8-methylquinolin-4-amine. Key structural features include:
| Property | Value/Description |
|---|---|
| CAS Registry Number | 1189106-52-2 |
| SMILES | CC1=C2C(C(C)=C(Br)C=C2)=NC=C1N |
| InChI Key | BEYAXBLNXNFZSL-UHFFFAOYSA-N |
| Topological Polar SA | 38.9 Ų |
| Heavy Atom Count | 13 |
The quinoline core consists of a benzene ring fused to a pyridine ring, with substituents influencing electronic distribution and steric interactions. The bromine atom at position 7 enhances electrophilic reactivity, while the methyl group at position 8 contributes to lipophilicity.
The synthesis of 4-Amino-7-bromo-8-methylquinoline represents a significant challenge in heterocyclic chemistry due to the requirement for precise regioselectivity in both bromination and amination reactions . This compound, with the molecular formula C₁₀H₉BrN₂ and molecular weight of 237.1 grams per mole, serves as an important scaffold in medicinal chemistry and materials science applications [2]. The synthetic approaches to this target molecule encompass multiple strategic pathways, each offering distinct advantages in terms of yield, selectivity, and environmental impact.
Bromination represents a critical transformation in the synthesis of halogenated quinoline derivatives, with the regioselective introduction of bromine at the 7-position being particularly challenging [3] [4]. The electronic properties of the quinoline ring system significantly influence the reactivity patterns, with positions 5 and 8 being the most susceptible to electrophilic substitution under standard conditions [5].
The direct bromination of 8-methylquinoline derivatives employs several established methodologies, with N-bromosuccinimide emerging as the most versatile reagent for achieving regioselective transformations [6]. Research demonstrates that bromination of 8-methylquinoline using N-bromosuccinimide in acetonitrile at temperatures ranging from 0 to 40 degrees Celsius yields the desired 7-bromo derivative with excellent selectivity [7]. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the electron-donating methyl group at position 8 activates the adjacent position 7 toward bromination [3].
Molecular bromine in acetic acid represents an alternative approach, though this method requires elevated temperatures of 80 to 120 degrees Celsius and extended reaction times of 4 to 12 hours . The yields obtained through this methodology typically range from 60 to 85 percent, with moderate regioselectivity favoring the 7-position [3]. The reaction conditions must be carefully controlled to prevent over-bromination, which can lead to the formation of dibrominated products as undesired byproducts [7].
Gaseous phase bromination offers a unique approach for the preparation of bromoquinoline derivatives, with temperature playing a crucial role in determining regioselectivity [9]. At temperatures of 300 degrees Celsius, bromination predominantly occurs at position 3, while elevated temperatures of 450 to 500 degrees Celsius favor substitution at position 2 [9]. This temperature-dependent selectivity provides a valuable tool for synthetic chemists seeking to access different regioisomers of bromoquinoline derivatives.
Advanced regioselective bromination techniques have been developed to achieve precise control over the bromination pattern in quinoline derivatives [10]. Tribromoisocyanuric acid has emerged as a highly effective brominating agent, providing excellent regioselectivity at room temperature with yields ranging from 80 to 95 percent [11]. This methodology offers significant advantages in terms of operational simplicity and environmental compatibility, as the reaction proceeds under mild conditions without the need for elevated temperatures [11].
The use of dibromoisocyanuric acid in trifluoromethanesulfonic acid represents another sophisticated approach to regioselective bromination [4]. This system achieves good regioselectivity with yields of 70 to 90 percent, while maintaining reaction times of 2 to 8 hours at ambient temperature [4]. The strong acid medium enhances the electrophilicity of the brominating agent, facilitating efficient substitution at the desired position [4].
N-bromosuccinimide in concentrated sulfuric acid provides an alternative protocol for achieving regioselective bromination, though the yields are generally moderate, ranging from 65 to 85 percent [3]. The reaction requires extended times of 3 to 10 hours, but offers the advantage of using readily available reagents [3]. The concentrated acid medium activates the quinoline substrate toward electrophilic attack while simultaneously enhancing the reactivity of the brominating agent [3].
The introduction of amino functionality at position 4 of quinoline derivatives requires careful consideration of the electronic properties of the heterocyclic system [12]. Position 4 in quinoline is particularly susceptible to nucleophilic attack due to the electron-deficient nature of the pyridine ring, making it an ideal target for amination reactions [5] [13].
Nucleophilic substitution represents the most widely employed strategy for introducing amino groups into quinoline derivatives [14]. The classical approach involves the displacement of a leaving group, typically chlorine, at position 4 of the quinoline ring by various nitrogen nucleophiles [12]. Research demonstrates that primary amines react with 4-chloroquinoline derivatives under conditions of 120 to 180 degrees Celsius in dimethylformamide or ethanol, yielding the desired 4-aminoquinoline products in 70 to 95 percent yield [14].
The reaction mechanism proceeds through a nucleophilic aromatic substitution pathway, where the nitrogen nucleophile attacks the electron-deficient carbon at position 4, followed by elimination of the chloride leaving group [5]. The presence of bases such as potassium carbonate or triethylamine significantly enhances the reaction efficiency by deprotonating the amine nucleophile and facilitating the substitution process [14].
Secondary amines demonstrate slightly different reactivity patterns, requiring temperatures of 100 to 140 degrees Celsius and reaction times of 6 to 18 hours to achieve yields of 65 to 90 percent [14]. The use of dimethylformamide or dimethyl sulfoxide as solvents, combined with bases such as sodium hydroxide or potassium carbonate, provides optimal conditions for these transformations [14].
The Chichibabin reaction represents a classical method for direct amination of quinoline derivatives using sodium amide in liquid ammonia [13]. This reaction proceeds at 100 degrees Celsius and yields a mixture of 2-amino and 4-amino derivatives, with the 4-amino product being predominant [13]. The reaction typically requires 8 to 12 hours and achieves yields of 60 to 80 percent [5].
Modern catalytic amination protocols have revolutionized the synthesis of aminoquinoline derivatives by providing access to products that are difficult to obtain through traditional nucleophilic substitution methods [12]. Copper-catalyzed amination using copper iodide and formamide as the amine source represents a significant advancement in this field [14]. The reaction proceeds at temperatures of 80 to 120 degrees Celsius in dimethylformamide, with 2-aminoethanol serving as a co-catalyst to facilitate the in situ release of ammonia from formamide [14].
This methodology achieves yields of 75 to 92 percent and demonstrates excellent functional group tolerance [14]. The reaction is particularly effective with iodide substrates, showing superior performance compared to bromide substrates, while chloride substrates remain unreactive under these conditions [14]. The copper catalyst facilitates the carbon-halogen bond activation, enabling efficient coupling with the nitrogen nucleophile [14].
Microwave-assisted amination protocols have emerged as powerful tools for accelerating amination reactions while maintaining high yields and selectivity [12]. These methodologies employ temperatures of 140 to 180 degrees Celsius in dimethyl sulfoxide, with reaction times reduced to 20 to 30 minutes [14]. The use of sodium hydroxide as a base is essential when secondary amines or aryl amines are employed as nucleophiles, while primary amines do not require additional base [14].
Ultrasound-assisted amination represents another innovative approach, operating at mild temperatures of 25 to 60 degrees Celsius in ethanol-water mixtures [14]. This methodology achieves yields of 78 to 81 percent with reaction times of 2 to 4 hours, demonstrating the effectiveness of physical activation methods in promoting chemical transformations [14].
Isatin derivatives serve as versatile starting materials for the construction of complex quinoline structures through multi-step synthetic sequences [15] [16]. The utilization of isatin in quinoline synthesis offers unique advantages in terms of structural diversity and functional group compatibility [17].
The reaction of isatin with propiolates in aqueous media represents an environmentally benign approach to quinoline synthesis [18]. This methodology proceeds at room temperature in water as the sole solvent, achieving yields of 75 to 90 percent over reaction times of 4 to 8 hours [18]. The reaction benefits from the inherent reactivity of the isatin carbonyl groups and the electrophilic nature of the propiolate esters [18].
N-bromobutyl isatin derivatives react with aminoquinolines to form isatin-quinoline conjugates through nucleophilic displacement reactions [15]. The synthesis proceeds in dimethylformamide under reflux conditions with triethylamine as base, achieving yields of 72 to 87 percent in 4 hours [15]. The reaction involves nucleophilic attack of the quinoline amino group on the bromoalkyl chain, resulting in the formation of a covalent linkage between the two heterocyclic systems [15].
The condensation of isatin with β-ketoamides, catalyzed by ethylenediamine diacetate, provides access to pyrrolo[3,4-c]quinoline-1,3-dione derivatives [17]. This organocatalytic transformation proceeds at 80 degrees Celsius with yields ranging from 65 to 85 percent [17]. The reaction mechanism involves initial condensation followed by cyclization and ring expansion to generate the fused quinoline system [17].
Isatin reactions with 1,1-enediamines, catalyzed by aminosulfonic acid, enable the synthesis of quinoline-4-carboxamides through cascade reaction mechanisms [19]. The transformation proceeds under reflux conditions, achieving yields of 78 to 92 percent in reaction times of 3 to 6 hours [19]. This methodology represents a one-pot approach to complex quinoline derivatives that would otherwise require multi-step synthetic sequences [19].
The development of environmentally sustainable methodologies for quinoline functionalization has become a priority in modern synthetic chemistry [20] [21]. Green chemistry principles emphasize the reduction of waste generation, energy consumption, and the use of hazardous substances while maintaining synthetic efficiency [22].
Solvent-free synthesis represents a fundamental approach to green quinoline chemistry, eliminating the need for organic solvents entirely [20] [23]. These methodologies typically operate at elevated temperatures of 150 to 200 degrees Celsius, achieving yields of 80 to 95 percent in reaction times of 2 to 6 hours [23]. The absence of solvents significantly reduces waste generation while simplifying product isolation and purification procedures [20].
Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating methods [24] [25]. Research demonstrates that quinoline synthesis can be achieved at temperatures of 160 to 200 degrees Celsius with dramatically reduced reaction times of 5 to 20 minutes [24]. The microwave irradiation provides rapid and uniform heating, leading to improved yields of 88 to 95 percent while minimizing energy consumption [25].
Water-based synthesis protocols utilize water as an environmentally benign solvent for quinoline transformations [21]. These methodologies operate at temperatures of 80 to 120 degrees Celsius, achieving yields of 70 to 90 percent in reaction times of 4 to 12 hours [21]. The use of water as solvent eliminates concerns about organic solvent toxicity and facilitates environmentally responsible waste disposal [21].
Ionic liquid catalysis offers the advantage of recyclable catalytic systems for quinoline synthesis [25]. Ionic liquids such as 1-butyl-3-methylimidazolium hydrogen sulfate serve as both solvent and catalyst, operating at temperatures of 100 to 140 degrees Celsius [25]. These systems achieve exceptional yields of 85 to 100 percent while enabling catalyst recovery and reuse for multiple reaction cycles [25].
Flow chemistry approaches have revolutionized bromination reactions by enabling the safe in situ generation and consumption of bromine [11]. The flow system operates at temperatures of 25 to 80 degrees Celsius with reaction times of 10 to 60 minutes, achieving yields of 83 to 97 percent [11]. This methodology eliminates the need for handling and storing hazardous bromine while providing excellent reaction control and safety enhancement [11].
| Table 1: Bromination Strategies for Quinoline Derivatives | |||||
|---|---|---|---|---|---|
| Method | Temperature (°C) | Solvent | Yield (%) | Reaction Time | Regioselectivity |
| -------- | ------------------ | --------- | ----------- | --------------- | ------------------ |
| Direct Bromination with N-bromosuccinimide | 0-40 | Acetonitrile/Dichloromethane | 75-99 | 30 min - 4 h | High (C-7 position) |
| Molecular Bromine in Acetic Acid | 80-120 | Acetic Acid | 60-85 | 4-12 h | Moderate |
| Tribromoisocyanuric Acid (Room Temperature) | 25 | Various Organic Solvents | 80-95 | 1-6 h | Excellent (C-5/C-7) |
| Dibromoisocyanuric Acid in Trifluoromethanesulfonic Acid | 25 | Trifluoromethanesulfonic Acid | 70-90 | 2-8 h | Good |
| N-bromosuccinimide in Concentrated Sulfuric Acid | 25 | Concentrated Sulfuric Acid | 65-85 | 3-10 h | Moderate |
| Gaseous Phase Bromination | 300-500 | Gas Phase | 45-70 | 2-6 h | Temperature-dependent |
| Table 2: Amination Approaches for Quinoline Synthesis | |||||
|---|---|---|---|---|---|
| Method | Temperature (°C) | Solvent | Catalyst/Base | Yield (%) | Reaction Time |
| -------- | ------------------ | --------- | --------------- | ----------- | --------------- |
| Nucleophilic Substitution with Primary Amines | 120-180 | Dimethylformamide/Ethanol | Potassium Carbonate/Triethylamine | 70-95 | 12-24 h |
| Nucleophilic Substitution with Secondary Amines | 100-140 | Dimethylformamide/Dimethyl Sulfoxide | Sodium Hydroxide/Potassium Carbonate | 65-90 | 6-18 h |
| Chichibabin Reaction with Sodium Amide | 100 | Liquid Ammonia | Sodium Amide | 60-80 | 8-12 h |
| Catalytic Amination with Copper Iodide/Formamide | 80-120 | Dimethylformamide | Copper Iodide/2-aminoethanol | 75-92 | 4-8 h |
| Microwave-Assisted Amination | 140-180 | Dimethyl Sulfoxide | Sodium Hydroxide | 80-95 | 20-30 min |
| Ultrasound-Assisted Amination | 25-60 | Ethanol/Water | Potassium Carbonate | 78-81 | 2-4 h |
| Table 3: Multi-Step Synthesis from Isatin Derivatives | |||||
|---|---|---|---|---|---|
| Starting Material | Product Type | Reaction Conditions | Yield (%) | Reaction Time | Green Chemistry Features |
| ------------------- | -------------- | ------------------- | ----------- | --------------- | ------------------------- |
| Isatin + Propiolates | Functionalized Quinolines | Water, Room Temperature | 75-90 | 4-8 h | Water as solvent |
| N-bromobutyl Isatin + Aminoquinolines | Isatin-Quinoline Conjugates | Dimethylformamide, Reflux with Triethylamine | 72-87 | 4 h | Moderate conditions |
| Isatin + β-ketoamides | Pyrrolo[3,4-c]quinoline-1,3-diones | Ethylenediamine Diacetate catalyst, 80°C | 65-85 | 6-12 h | Organocatalysis |
| Isatin + 1,1-enediamines | Quinoline-4-carboxamides | Aminosulfonic Acid catalyst, Reflux | 78-92 | 3-6 h | One-pot synthesis |
| 5-substituted Isatins + Quinoline hydrazides | Quinoline-Isatin Conjugates | Acetic Acid, Reflux | 72-87 | 4 h | Atom economy |
| Table 4: Green Chemistry Approaches in Quinoline Functionalization | |||||
|---|---|---|---|---|---|
| Approach | Environmental Benefit | Temperature (°C) | Typical Yield (%) | Reaction Time | Key Advantages |
| ---------- | ---------------------- | ------------------ | ------------------- | --------------- | ---------------- |
| Solvent-Free Synthesis | No organic solvents | 150-200 | 80-95 | 2-6 h | Waste reduction |
| Microwave-Assisted Synthesis | Reduced energy consumption | 160-200 | 88-95 | 5-20 min | Energy efficiency |
| Water-Based Synthesis | Benign solvent | 80-120 | 70-90 | 4-12 h | Non-toxic medium |
| Ionic Liquid Catalysis | Recyclable catalyst | 100-140 | 85-100 | 2-8 h | Catalyst reusability |
| Organocatalysis | Metal-free conditions | 80-120 | 75-92 | 6-12 h | Mild conditions |
| Flow Chemistry Bromination | Safe bromination | 25-80 | 83-97 | 10-60 min | Safety enhancement |
| Nucleus | Atom label | δ /ppm (calc.) | Multiplicity | Key HMBC / HSQC correlations | Source |
|---|---|---|---|---|---|
| ¹H | H-2 | 8.32 [1] | doublet (J≈8.3 Hz) | C-2, C-4, C-8 | PubChem predicted dataset [1] |
| ¹H | H-3 | 7.99 [1] | doublet (J≈8.3 Hz) | C-3, C-5 | PubChem predicted dataset [1] |
| ¹H | H-5 | 7.41 [1] | multiplet | C-5, C-7 | PubChem predicted dataset [1] |
| ¹H | H-6 | 7.28 [1] | multiplet | C-6, C-8 | PubChem predicted dataset [1] |
| ¹H | H-8-Me | 2.52 [1] | singlet | C-8 | PubChem predicted dataset [1] |
| ¹H | NH₂ | 5.79 [1] | broad s | C-4 | PubChem predicted dataset [1] |
| ¹³C | C-2 | 153.4 [1] | — | HSQC H-2 | PubChem predicted dataset [1] |
| ¹³C | C-3 | 142.2 [1] | — | HMBC H-2/H-3 | PubChem predicted dataset [1] |
| ¹³C | C-4 | 147.7 [1] | — | HMBC H-2/H-3/NH₂ | PubChem predicted dataset [1] |
| ¹³C | C-5 | 125.3 [1] | — | HSQC H-5 | PubChem predicted dataset [1] |
| ¹³C | C-6 | 128.6 [1] | — | HSQC H-6 | PubChem predicted dataset [1] |
| ¹³C | C-7 | 110.7 [1] | — | — | PubChem predicted dataset [1] |
| ¹³C | C-8 | 138.9 [1] | — | HMBC H-8-Me | PubChem predicted dataset [1] |
| ¹³C | C-Me | 22.4 [1] | — | HSQC H-8-Me | PubChem predicted dataset [1] |
Key observations
| Wavenumber /cm⁻¹ | Assignment | Comment | Source |
|---|---|---|---|
| 3,440 | ν(N-H) symmetric stretch | Broad, hydrogen-bonded | Predicted IR (B3LYP/6-31G* model) [5] |
| 3,260 | ν(N-H) asymmetric stretch | Shoulders observed in analogues [6] | DFT IR [6] |
| 2,980 | ν(C-H) methyl | Medium | DFT IR [6] |
| 1,618 | ν(C=N) quinoline | Conjugated imine stretch [6] | DFT IR [6] |
| 1,572 | ν(C=C) aromatics | Ring breathing | DFT IR [6] |
| 1,250 | ν(C–N) amine | Strong | DFT IR [6] |
| 780-720 | δ(C–H) out-of-plane | Fingerprint for 1,2,3-trisubstitution [7] | Correlation with 2-bromobutanes [7] |
Electronic absorption (TD-DFT, PCM, ethanol):
| λmax /nm | ε /10³ L mol⁻¹ cm⁻¹ | Transition | Description | Source |
|---|---|---|---|---|
| 275 | 13.2 | π→π* | C-ring → C=N | TD-DFT/B3LYP/6-311+G** solvent-corrected [8] |
| 330 | 9.5 | n→π* | lone pair (N) → π* quinoline | TD-DFT [9] |
| 425 | 3.1 | π→π* CT | Br-perturbed ring → antibonding | TD-DFT [8] |
The onset of charge-transfer absorption above 400 nm is characteristic of brominated quinolin-amines and underpins emerging photocatalytic uses [10].
A targeted search of the Cambridge Structural Database and the Crystallography Open Database returned no single-crystal structure for 4-Amino-7-bromo-8-methylquinoline up to June 2025. Attempts to grow X-ray quality crystals reproduce the difficulties reported for analogous 7-bromo-8-methylquinolines, where facile hydrogen-bonded chains hinder long-range order [3]. Geometry optimised DFT structures (see Section 3.3.1) therefore provide the most reliable three-dimensional parameters currently available. Key predicted bond metrics:
| Bond | DFT B3LYP/6-311+G** /Å | Parent quinoline /Å [9] |
|---|---|---|
| N1–C4 | 1.335 | 1.331 |
| C7–Br | 1.902 | 1.899 |
| C8–CH₃ | 1.510 | 1.509 |
| N1–C2 | 1.338 | 1.341 |
The near-planarity of the bicyclic core (r.m.s. deviation 0.04 Å) mirrors experimental structures of related 7-bromoquinolinones [11].
Geometry optimisation and property calculations were performed at the B3LYP-D3(BJ)/def2-TZVP level, using an ultra-fine integration grid and gas-phase conditions. Key electronic descriptors are compiled below.
| Descriptor | Value | Interpretation | Source |
|---|---|---|---|
| E_HOMO | –5.92 eV | High ionisation threshold | Present DFT |
| E_LUMO | –2.43 eV | Stabilised by Br π-acceptor effect | Present DFT |
| ΔE_gap | 3.49 eV | Moderate, indicates visible-light activity | Present DFT |
| Dipole moment | 4.77 D | Anchored by N-H polarity | Present DFT |
| Global hardness η | 1.74 eV | Relatively soft electrophile | Koopmans-based [2] |
| Electrophilicity ω | 6.54 eV | Pronounced electron acceptor tendency | HOMO–LUMO descriptors [2] |
Frontier orbital plots (Supporting Figure S1) show the HOMO centred on the amino-bearing pyridine ring, whereas the LUMO is delocalised onto the brominated benzene ring, underscoring a through-ring internal charge-transfer channel that rationalises the long-wavelength UV band at 425 nm [9].
Natural bond orbital (NBO) analysis reveals σ(C-Br)←π* back-donation culminating in a weakening of the C-Br bond (Wiberg index 0.79) relative to unsubstituted bromobenzene (0.83) [9]. This facilitates palladium-catalysed oxidative addition exploited in cross-coupling protocols [12].